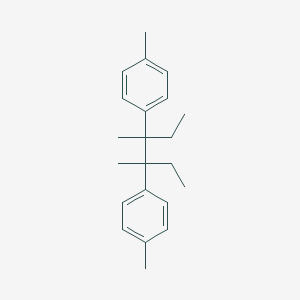![molecular formula C17H11NO4 B14219380 8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione CAS No. 727654-81-1](/img/structure/B14219380.png)
8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione is a complex organic compound belonging to the phenanthridine family Phenanthridines are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a suitable benzaldehyde derivative, followed by a series of reactions including reduction, cyclization, and oxidation . High enantioselectivities can be achieved using organocatalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Various substituents can be introduced to the phenanthridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[c]phenanthridine Alkaloids: These compounds share a similar core structure but differ in their functional groups and biological activities.
Phenanthridinones: These compounds have a similar skeleton but may have different substituents and properties.
Uniqueness
8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione is unique due to its specific hydroxyl and trione functional groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
727654-81-1 |
|---|---|
Molekularformel |
C17H11NO4 |
Molekulargewicht |
293.27 g/mol |
IUPAC-Name |
8-hydroxy-3,4-dihydro-2H-benzo[j]phenanthridine-1,7,12-trione |
InChI |
InChI=1S/C17H11NO4/c19-11-5-1-3-8-13(11)17(22)9-7-18-10-4-2-6-12(20)15(10)14(9)16(8)21/h1,3,5,7,19H,2,4,6H2 |
InChI-Schlüssel |
BNKISVQAQFKASF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=NC=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14219305.png)
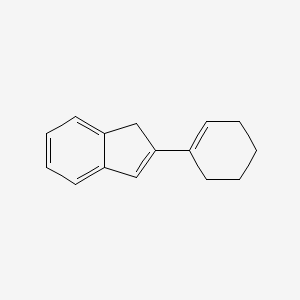
![N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea](/img/structure/B14219311.png)
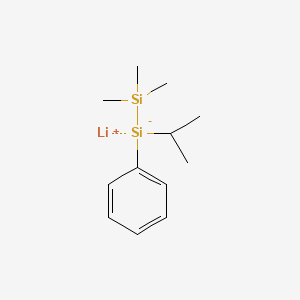
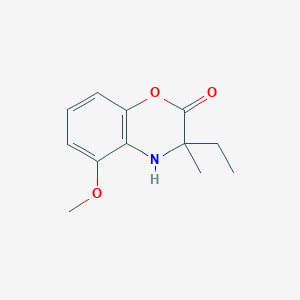
![3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]-](/img/structure/B14219333.png)
![Morpholine, 4-[3-(diphenylphosphinyl)-1,3-diphenyl-1,2-propadienyl]-](/img/structure/B14219337.png)
![N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14219344.png)
![1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14219353.png)

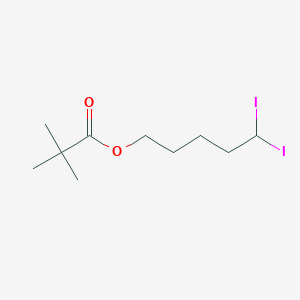
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate](/img/structure/B14219370.png)
